
1-Methyl-4-sulfanylpyrazole-3-carboxylic acid
説明
1-Methyl-4-sulfanylpyrazole-3-carboxylic acid is a pyrazole derivative characterized by a methyl group at position 1, a sulfanyl (-SH or -S-R) group at position 4, and a carboxylic acid (-COOH) at position 2. This compound’s structure positions it within a broader class of pyrazole-carboxylic acids, which are studied for their diverse pharmacological and chemical properties.
特性
IUPAC Name |
1-methyl-4-sulfanylpyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-7-2-3(10)4(6-7)5(8)9/h2,10H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPJEKYHUPCVMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-3-oxobutan-2-one with thiosemicarbazide under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
化学反応の分析
Types of Reactions: 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
科学的研究の応用
1-Methyl-4-sulfanylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the compound can form strong interactions with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the pyrazole ring can interact with various biological receptors, influencing pathways related to inflammation and microbial growth .
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table compares 1-methyl-4-sulfanylpyrazole-3-carboxylic acid with analogous pyrazole-carboxylic acid derivatives, focusing on substituent positions, functional groups, and reported activities:
Key Structural and Functional Differences
- Sulfanyl vs. This difference may influence solubility, metabolic stability, and target binding.
- Carboxylic Acid Position : The carboxylic acid at position 3 is shared with most analogs, but positional isomers (e.g., 5-carboxylic acid in ) alter electronic distribution and steric accessibility.
Pharmacological Implications
- Activity of Thioether Analogs : Ethyl esters of 3-methylsulfanyl-pyrazole-4-carboxylic acids () exhibit significant analgesic and anti-inflammatory effects, suggesting that sulfur-containing groups enhance bioactivity . The target compound’s sulfanyl group may confer similar or improved efficacy.
- Impact of Lipophilicity : Bulky N1 substituents (e.g., isopropyl in ) increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. The target compound’s smaller 1-methyl group may balance these properties.
生物活性
1-Methyl-4-sulfanylpyrazole-3-carboxylic acid (MPSCA) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Synthesis
MPSCA is characterized by a pyrazole ring with a sulfanyl group and a carboxylic acid functional group. The synthesis typically involves the reaction of 1-methyl-4-sulfanylpyrazole with appropriate reagents under controlled conditions to yield the desired carboxylic acid derivative.
Synthesis Overview:
- Starting Material: 1-Methyl-4-sulfanylpyrazole
- Reagents: Various carboxylating agents
- Conditions: Basic or acidic environment depending on the specific synthetic route
The biological activity of MPSCA can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfanyl group is known to form covalent bonds with active site residues in enzymes, potentially inhibiting their activity. Additionally, the pyrazole moiety may engage in π-π stacking interactions, enhancing binding affinity to target proteins.
Biological Assays and Findings
Research has indicated several key biological activities associated with MPSCA:
- Antimicrobial Activity: MPSCA has shown promise in inhibiting the growth of certain bacterial strains, suggesting potential use as an antimicrobial agent.
- Enzyme Inhibition: Studies indicate that MPSCA can act as an inhibitor for various enzymes, which may be relevant in drug development for diseases such as cancer and infections.
- Anti-inflammatory Properties: Preliminary data suggest that MPSCA may exhibit anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
Case Studies and Research Findings
-
Antimicrobial Studies:
- A study conducted on MPSCA demonstrated effective inhibition of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values indicating significant antimicrobial properties.
-
Enzyme Inhibition Research:
- In vitro assays revealed that MPSCA inhibits specific enzymes involved in metabolic pathways associated with cancer cell proliferation. The inhibition was quantified using enzyme kinetics, showing a competitive inhibition pattern.
-
Anti-inflammatory Effects:
- Animal model studies indicated that administration of MPSCA reduced markers of inflammation in induced models, suggesting its potential therapeutic role in managing inflammatory diseases.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Pyrazole ring with a sulfanyl and carboxylic acid group | Exhibits distinct biological activities |
1-Methyl-4-sulfanylpyrazole-3-carboxamide | Similar structure but with a carboxamide group | Potentially different reactivity and biological profile |
2-Methyl-4-sulfanylpyrazole-3-carboxylic acid | Similar structure but different methylation pattern | May exhibit unique binding affinities |
Q & A
Q. What synthetic routes are commonly employed to prepare 1-Methyl-4-sulfanylpyrazole-3-carboxylic acid derivatives?
The synthesis typically involves multi-step reactions starting with functionalization of the pyrazole core. For example, 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester can react with acid anhydrides, chlorides, or phenyl dithiocarbamates to introduce substituents at the 5-position. Alkylation or thiolation steps may follow to install methylsulfanyl groups . Key reagents include dimethyl sulfate for methyl group transfer and K₂CO₃ as a base in ethanol reflux conditions .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
Structural confirmation requires a combination of:
- IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- ¹H-NMR to resolve methylsulfanyl protons (δ ~2.5–3.0 ppm) and pyrazole ring protons.
- Mass spectrometry (MS) for molecular ion verification and fragmentation patterns.
- Elemental analysis to confirm purity (>95%) .
Q. How do physicochemical properties (e.g., solubility, melting point) influence experimental design?
The compound’s low solubility in aqueous media necessitates the use of polar aprotic solvents (e.g., DMF, DMSO) for biological assays. Reported melting points (e.g., 144–145°C for related derivatives) guide purification via recrystallization . Stability studies indicate storage at –20°C under inert gas to prevent oxidation of the sulfanyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize analgesic/anti-inflammatory activity in derivatives?
Derivatives with bulky substituents at the 5-position (e.g., benzoylamino groups) show enhanced activity due to improved receptor binding. For example, 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester exhibited the highest potency in rodent models, attributed to hydrophobic interactions with cyclooxygenase-2 (COX-2) . Advanced SAR requires systematic substitution at the 1-, 3-, and 5-positions followed by in vivo ulcerogenicity screening .
Q. What mechanisms underlie the anti-proliferative effects of pyrazole-carboxylic acid derivatives in cancer models?
Derivatives like 6-methyl-1-(3-trifluoromethylbenzyl)pyrazole-3-carboxylic acid induce autophagy and inhibit mTOR/p70S6K signaling in prostate cancer cells. Mechanistic validation involves:
- Western blotting to assess autophagy markers (LC3-II, p62).
- Kinase activity assays to quantify mTOR inhibition.
- Flow cytometry to measure cell cycle arrest .
Q. How do contradictory bioactivity results arise from structural modifications, and how can they be resolved?
Contradictions often stem from:
- Steric effects : Bulky substituents may enhance target binding but reduce bioavailability.
- Metabolic instability : Sulfanyl groups are prone to oxidation, altering pharmacokinetics.
Resolution strategies include: - Prodrug design (e.g., ethyl ester derivatives to improve permeability).
- Isosteric replacement of the sulfanyl group with sulfone or methylene .
Q. What chromatographic methods resolve co-eluting impurities in synthetic batches?
High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) effectively separates epimers or regioisomers. Adjusting column temperature (25–40°C) or mobile phase pH (2.5–4.0) can resolve co-eluting peaks for derivatives like (4S)-2-{[2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid .
Methodological Challenges
Q. How can researchers mitigate ulcerogenic side effects during preclinical testing of anti-inflammatory derivatives?
- Dose optimization : Administer compounds at 10–50 mg/kg/day in rodent models to balance efficacy and gastrointestinal toxicity.
- Co-administration with proton pump inhibitors (e.g., omeprazole) to reduce gastric acid secretion.
- Histopathological analysis of gastric mucosa post-treatment .
Q. What strategies improve the stability of sulfanyl-containing derivatives under physiological conditions?
- Lyophilization to prevent hydrolysis in aqueous buffers.
- Encapsulation in liposomes or nanoparticles to shield reactive groups.
- Real-time stability testing at 25°C/60% RH over 6–12 months .
Data Interpretation
Q. How should researchers address discrepancies between in vitro and in vivo activity data?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability limitations.
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., sulfoxide derivatives).
- Dose recalibration based on in vitro IC₅₀ values adjusted for protein binding .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。